2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone
Description
This compound features a 1H-indole moiety connected via an ethanone linker to a piperazine ring substituted with a 2-(2-pyridyl)ethyl group.
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-indol-1-yl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H24N4O/c26-21(17-25-12-8-18-5-1-2-7-20(18)25)24-15-13-23(14-16-24)11-9-19-6-3-4-10-22-19/h1-8,10,12H,9,11,13-17H2 |
InChI Key |
KYSTWHITFHTVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and an appropriate alkyl halide.
Coupling Reactions: The final step involves coupling the indole and piperazine derivatives with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to serotonin receptors or other tryptophan-binding proteins. The piperazine ring can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Indole-Ethanone Scaffolds
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (): Structural Difference: Replaces the 2-pyridylethyl group with a diphenylmethyl substituent on piperazine and modifies the indole with 3-isopropyl-2-methyl groups. The indole substituents could alter receptor selectivity .
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): Structural Difference: Substitutes the ethanone linker with a direct methanone bond and uses a benzyl group on piperazine. Impact: The benzyl group and indole-2-yl positioning may favor interactions with histamine receptors, as seen in related dual H1/H4 ligands .
Piperazine-Based Compounds with Varied Heterocycles
- 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (): Structural Difference: Replaces indole-ethanone with isoindolinone and adds a 2-methoxyphenyl group to piperazine. Pharmacological Data: Exhibits high 5-HT1A receptor affinity (Ki < 10 nM), suggesting the methoxyphenyl-piperazine motif is critical for serotonin receptor targeting .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): Structural Difference: Uses tetrazole instead of indole and piperidine instead of pyridylethyl-piperazine.
Benzimidazole and Benzimidazole Hybrids
- 2-(Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (): Structural Difference: Replaces indole with benzimidazole and introduces a sulfanyl-methyl group. Potential Activity: Similar fluorophenyl-piperazine motifs are associated with antipsychotic or antihistamine effects .
Research Findings and Implications
- Structural Flexibility : The piperazine-ethyl-indole scaffold allows extensive modification, enabling optimization for receptor specificity (e.g., 5-HT1A in vs. H1/H4 in ).
- Substituent Effects : Bulky groups (e.g., diphenylmethyl ) enhance lipophilicity, while polar chains (e.g., pyridylethyl) may improve solubility or target engagement.
- Synthetic Strategies: Coupling pre-functionalized intermediates (e.g., isoindolinones , tetrazoles ) is a common approach, though solvent and catalyst choices vary significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
